Cas no 1998100-79-0 (1-(Bromomethyl)-4-cyclobutylcyclohexane)

1-(Bromomethyl)-4-cyclobutylcyclohexane is a brominated cyclohexane derivative featuring a cyclobutyl substituent at the 4-position and a bromomethyl group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex cyclic frameworks. The bromomethyl moiety offers reactivity for further functionalization, such as nucleophilic substitution or coupling reactions, while the cyclobutyl group introduces steric and electronic effects that can influence reaction pathways. Its rigid cyclohexane backbone ensures structural stability, making it suitable for applications in medicinal chemistry and materials science. The compound is typically handled under inert conditions due to the reactivity of the alkyl bromide group.
1-(Bromomethyl)-4-cyclobutylcyclohexane structure
1998100-79-0 structure
Product Name:1-(Bromomethyl)-4-cyclobutylcyclohexane
CAS No:1998100-79-0
MF:C11H19Br
MW:231.172562837601
CID:6518164
PubChem ID:155822482
Update Time:2025-10-28

1-(Bromomethyl)-4-cyclobutylcyclohexane Chemical and Physical Properties

Names and Identifiers

    • 1998100-79-0
    • EN300-27151961
    • 1-(Bromomethyl)-4-cyclobutylcyclohexane
    • EN300-736102
    • (1r,4r)-1-(bromomethyl)-4-cyclobutylcyclohexane
    • 2089064-11-7
    • Inchi: 1S/C11H19Br/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h9-11H,1-8H2
    • InChI Key: IWSWCLYDRVEJEK-UHFFFAOYSA-N
    • SMILES: BrCC1CCC(CC1)C1CCC1

Computed Properties

  • Exact Mass: 230.06701g/mol
  • Monoisotopic Mass: 230.06701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 0Ų

1-(Bromomethyl)-4-cyclobutylcyclohexane Pricemore >>

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1-(Bromomethyl)-4-cyclobutylcyclohexane Related Literature

Additional information on 1-(Bromomethyl)-4-cyclobutylcyclohexane

1-(Bromomethyl)-4-cyclobutylcyclohexane (CAS No. 1998100-79-0): A Comprehensive Guide

1-(Bromomethyl)-4-cyclobutylcyclohexane (CAS No. 1998100-79-0) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, material science, and synthetic chemistry. This brominated cyclohexane derivative is characterized by its unique structural features, including a bromomethyl group and a cyclobutyl substituent, which make it a valuable intermediate in various chemical syntheses. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery and advanced material development.

The molecular structure of 1-(Bromomethyl)-4-cyclobutylcyclohexane consists of a cyclohexane ring substituted at the 1-position with a bromomethyl group and at the 4-position with a cyclobutyl group. This arrangement provides distinct reactivity patterns, particularly in nucleophilic substitution reactions, where the bromomethyl functionality serves as an excellent leaving group. The compound's molecular formula is C11H19Br, and it typically appears as a colorless to pale yellow liquid at room temperature, with moderate solubility in common organic solvents.

In pharmaceutical research, 1-(Bromomethyl)-4-cyclobutylcyclohexane has emerged as a key building block for the synthesis of novel drug candidates. Its structural complexity allows for the creation of diverse molecular architectures, particularly in the development of central nervous system (CNS) targeted compounds. Recent studies have explored its use in creating analogs of FDA-approved drugs, addressing current research trends in neurodegenerative disease treatment and pain management. The compound's cyclobutyl group is particularly valuable as it can mimic certain bioactive conformations while offering improved metabolic stability compared to larger ring systems.

The material science community has also shown growing interest in 1-(Bromomethyl)-4-cyclobutylcyclohexane CAS 1998100-79-0 for its potential in polymer chemistry. The bromine atom presents an attractive site for further functionalization, enabling the creation of novel monomers for specialty polymers. These materials find applications in advanced coatings, adhesives, and even in the development of organic electronic components. Researchers are particularly excited about its possible role in creating shape-memory polymers, a hot topic in smart material development.

Synthetic accessibility is another advantage of 1-(Bromomethyl)-4-cyclobutylcyclohexane. The compound can be prepared through several synthetic routes, with the most common involving the bromination of 4-cyclobutylcyclohexanemethanol. Recent advancements in green chemistry have focused on optimizing these synthetic procedures to reduce environmental impact, aligning with current industry priorities for sustainable chemical production. The compound's stability under standard storage conditions (typically 2-8°C under inert atmosphere) makes it practical for laboratory and industrial use.

Analytical characterization of 1-(Bromomethyl)-4-cyclobutylcyclohexane typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). The 1H NMR spectrum shows distinctive signals for the cyclobutyl protons (appearing as complex multiplets around 1.5-2.5 ppm) and the bromomethyl group (a characteristic singlet near 3.3 ppm). These spectral features are crucial for quality control and verification of synthetic products.

The commercial availability of 1-(Bromomethyl)-4-cyclobutylcyclohexane CAS 1998100-79-0 has improved significantly in recent years, with several specialty chemical suppliers now offering the compound in research quantities. Pricing varies depending on purity (typically 95-98%) and order scale, with current market trends showing steady demand from both academic and industrial sectors. Proper handling requires standard laboratory precautions, including the use of personal protective equipment and adequate ventilation, though the compound is not classified under stringent hazard categories.

Future research directions for 1-(Bromomethyl)-4-cyclobutylcyclohexane may explore its potential in click chemistry applications, particularly in bioconjugation strategies that are revolutionizing drug delivery systems. The compound's structural features make it amenable to various modification strategies, positioning it as a versatile tool in medicinal chemistry toolkit. Additionally, computational chemistry approaches are being employed to predict novel derivatives and their potential biological activities, representing an exciting intersection of synthetic and in silico methodologies.

For researchers considering working with 1-(Bromomethyl)-4-cyclobutylcyclohexane, it's important to consult recent literature for updated synthetic protocols and safety data. The compound's Material Safety Data Sheet (MSDS) should be thoroughly reviewed before handling, and all reactions should be conducted by trained personnel following institutional safety guidelines. Proper storage in amber glass containers under inert atmosphere is recommended to maintain stability over extended periods.

In conclusion, 1-(Bromomethyl)-4-cyclobutylcyclohexane (CAS No. 1998100-79-0) represents an important synthetic intermediate with growing significance across multiple chemical disciplines. Its unique combination of a reactive bromomethyl group and conformationally constrained cyclobutyl moiety offers numerous possibilities for molecular design. As research continues to uncover new applications for this versatile building block, its role in advancing both pharmaceutical and material sciences is expected to expand significantly in the coming years.

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